2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 is a synthetic nucleoside analog that has garnered attention in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is characterized by the presence of two benzoyl protective groups and difluorination at the 2' position of the cytidine base, which enhances its stability and bioactivity. The isotopic labeling with carbon-13 and nitrogen-15 allows for advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study its behavior in biological systems.
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 falls under the category of nucleoside analogs. These compounds mimic natural nucleosides but possess modifications that can alter their biological properties, making them valuable in drug development and molecular biology studies.
The synthesis of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 typically involves a multi-step process:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may include controlled temperatures, inert atmospheres to prevent oxidation, and precise stoichiometry of reagents.
The molecular formula for 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 is C22H19F2N3O6, with a molecular weight of approximately 474.39 g/mol . The structural integrity is maintained by the benzoyl groups which protect the hydroxyl functionalities on the ribose sugar.
The compound's structure can be visualized using various computational chemistry software tools that allow for modeling of its three-dimensional conformation. The presence of fluorine atoms significantly influences its electronic properties and reactivity.
The compound can undergo several chemical reactions:
Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly utilized. Reaction conditions often require specific solvents like dimethyl sulfoxide or ethyl acetate to facilitate solubility and reaction kinetics.
The primary mechanism by which 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 exerts its effects involves its metabolism by equilibrative nucleoside transporters (ENT). Once inside cells, it is converted into 2'-deoxy-2',2'-difluorocytidine, which subsequently gets incorporated into DNA during replication processes.
This incorporation disrupts normal DNA synthesis, making it a potential candidate for anti-cancer therapies due to its ability to inhibit cell proliferation.
The melting point of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 ranges from 229°C to 232°C, indicating good thermal stability . The predicted boiling point is approximately 608.4°C.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and ethyl acetate but is less soluble in water due to its hydrophobic benzoyl groups. Its density is reported at approximately 1.45 g/cm³ .
This compound has significant applications in scientific research:
The isotopically labeled compound 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 is systematically named as [(2R,3R,5R)-5-(4-amino-2-oxo(2-13C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate [1] [7]. This nomenclature precisely defines:
The molecular formula is C2213CH19F2N15N2O6 (MW: 474.39 g/mol), contrasting with the unlabeled analog (C23H19F2N3O6, MW: 471.49 g/mol) [1] [7]. The structure features a difluorinated ribose sugar where fluorine atoms at C2' inhibit degradation by cytidine deaminase, while benzoyl groups enhance stability during synthesis [2].
Table 1: Key Identifiers of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
Property | Value |
---|---|
CAS Number | 1267650-42-9 |
Unlabeled Analog CAS | 134790-39-9 |
Molecular Formula | C2213CH19F2N15N2O6 |
Molecular Weight | 474.39 g/mol |
Appearance | Tan solid or neat crystalline powder |
Storage Conditions | 2–8°C |
The 13C and 15N2 labels are incorporated exclusively within the cytosine ring:
This selective labeling serves two critical purposes in metabolic and pharmacokinetic studies:
The labels do not alter the chemical reactivity or biological activity compared to the unlabeled compound, as confirmed by identical synthetic pathways and intermediate applications in gemcitabine production [2] [8].
Table 2: Isotopic Label Positions and Roles
Isotope | Position | Role in Analytical Studies |
---|---|---|
13C | C2 of cytosine | Enhances MS detectability in fragmentation |
15N1 | N1 of cytosine | Allows NMR tracking of glycosidic bond |
15N3 | N3 of cytosine | Probes hydrogen-bonding interactions |
Key distinctions between the isotopically labeled compound (CAS 1267650-42-9) and its non-labeled analog (CAS 134790-39-9) include:
Structurally, both compounds share identical stereochemistry, benzoyl protection, and difluorination. The isotopic labels introduce no steric perturbations, confirmed by matching 1H-NMR chemical shifts for the ribose protons [6]. Applications diverge in research contexts: The labeled variant is essential for metabolite profiling in FDA-mandated gemcitabine studies, whereas the non-labeled analog is used in cost-efficient bulk synthesis [4] [8].
Table 3: Comparison with Non-labeled Analog
Parameter | Labeled (1267650-42-9) | Non-labeled (134790-39-9) |
---|---|---|
Molecular Formula | C2213CH19F2N15N2O6 | C23H19F2N3O6 |
Molecular Weight | 474.39 g/mol | 471.49 g/mol |
Primary Use | Metabolic tracer; quantification | Bulk gemcitabine synthesis |
Cost (Approx.) | $330/mg [3] | $15.44/g [5] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7